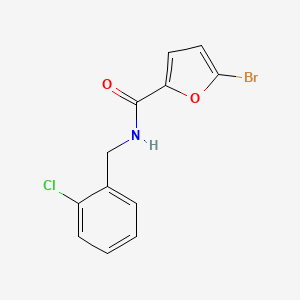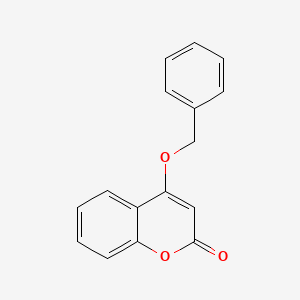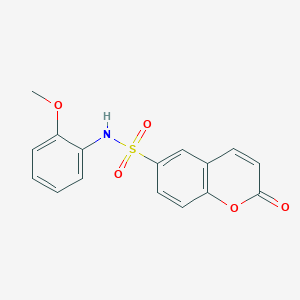
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine, also known as 4-Fluoromethoxyphenylpiperazine (4-FMP), is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential use in drug discovery and development.
作用机制
The exact mechanism of action of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine is not fully understood. However, studies have suggested that the compound acts as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors. This activity profile suggests that 4-FMP may have an effect on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels can lead to alterations in mood, behavior, and cognition. Additionally, 4-FMP has been shown to have an effect on heart rate and blood pressure, which suggests that it may have cardiovascular effects.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the effects of serotonin and dopamine receptor activity. However, one limitation of using 4-FMP is its potential for off-target effects. Its activity at other receptors may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine. One area of interest is the development of drugs that target serotonin and dopamine receptors for the treatment of psychiatric disorders such as depression and schizophrenia. Additionally, further investigation into the cardiovascular effects of 4-FMP is warranted. Finally, the compound's potential use as a PET imaging probe for studying CNS function should be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in drug discovery and development. Its pharmacological activities make it a promising candidate for the development of drugs that target the CNS. While there are limitations to using 4-FMP in lab experiments, its high potency and selectivity make it a useful tool for studying serotonin and dopamine receptor activity. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine can be achieved through a multi-step process. Initially, 4-Fluorobenzaldehyde is reacted with 1-methylpiperazine to form 1-(4-fluorophenyl)piperazine. The resulting product is then treated with acetic anhydride and methanol to obtain this compound. The purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine has been extensively studied for its potential use in drug discovery and development. The compound has been shown to exhibit various pharmacological activities, including serotonin receptor agonism and dopamine receptor antagonism. These activities make it a promising candidate for the development of drugs that target the central nervous system (CNS). 4-FMP has also been investigated for its potential use as a probe in positron emission tomography (PET) imaging studies.
属性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-18-10-13(17)16-8-6-15(7-9-16)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJCXUTLQHXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)



![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)